molecular formula C14H11N3O2 B2624546 1-(3-methylphenyl)-5-nitro-1H-benzimidazole CAS No. 695206-11-2

1-(3-methylphenyl)-5-nitro-1H-benzimidazole

Cat. No.: B2624546
CAS No.: 695206-11-2
M. Wt: 253.261
InChI Key: GVYQHWMXFHYGPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-methylphenyl)-5-nitro-1H-benzimidazole (CAS 695206-11-2) is a substituted benzimidazole derivative characterized by a nitro group at position 5 and a 3-methylphenyl substituent at position 1 of the benzimidazole core. Benzimidazoles are recognized as a "privileged structure" in medicinal chemistry due to their wide range of biological activities and their presence in numerous therapeutic agents . This compound serves as a valuable scaffold in scientific research, particularly for investigating new chemotherapeutic agents. It has demonstrated significant pharmacological potential in studies, exhibiting broad-spectrum antimicrobial activity against bacterial strains such as Staphylococcus aureus and Streptococcus faecalis , as well as antifungal properties . Furthermore, research indicates promising anticancer activity, with studies showing inhibition of cancer cell line proliferation such as MDA-MB-231 . The mechanism of action is thought to involve the compound's interaction with specific molecular targets and pathways; the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the benzimidazole ring can modulate the activity of various enzymes and receptors . The synthesis typically involves the condensation of o-phenylenediamine with 3-methylbenzaldehyde in the presence of an oxidizing agent like nitric acid, followed by purification via recrystallization . Attention: This product is for research use only. It is not intended for human or veterinary use.

Properties

IUPAC Name

1-(3-methylphenyl)-5-nitrobenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2/c1-10-3-2-4-11(7-10)16-9-15-13-8-12(17(18)19)5-6-14(13)16/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVYQHWMXFHYGPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C=NC3=C2C=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methylphenyl)-5-nitro-1H-benzimidazole typically involves the condensation of o-phenylenediamine with 3-methylbenzaldehyde in the presence of an oxidizing agent such as nitric acid. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for 1-(3-methylphenyl)-5-nitro-1H-benzimidazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(3-methylphenyl)-5-nitro-1H-benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, alkylating agents.

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of benzimidazole derivatives, including 1-(3-methylphenyl)-5-nitro-1H-benzimidazole. The compound has been evaluated for its effectiveness against various bacterial and fungal strains.

Key Findings:

  • A study demonstrated that benzimidazole derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, one derivative showed a minimum inhibitory concentration (MIC) of 8 μg/mL against Staphylococcus aureus and Streptococcus faecalis .
  • Another research indicated that certain benzimidazole derivatives were effective against Candida albicans and Aspergillus niger, with MIC values ranging from 64 to 128 μg/mL .

Data Table: Antimicrobial Activity of Benzimidazole Derivatives

CompoundTarget OrganismMIC (μg/mL)
1-(3-methylphenyl)-5-nitroStaphylococcus aureus8
1-(3-methylphenyl)-5-nitroStreptococcus faecalis4
1-(3-methylphenyl)-5-nitroCandida albicans64
1-(3-methylphenyl)-5-nitroAspergillus niger64

Anticancer Activity

The anticancer potential of benzimidazole derivatives has also been extensively studied. Research indicates that these compounds can inhibit the proliferation of various cancer cell lines.

Key Findings:

  • A particular study reported that a benzimidazole derivative demonstrated significant antiproliferative activity against the MDA-MB-231 breast cancer cell line, suggesting its potential as an anticancer agent .
  • Molecular docking studies have provided insights into the interactions between these compounds and cancer-related targets, further supporting their use in cancer therapy .

Data Table: Anticancer Activity of Benzimidazole Derivatives

CompoundCancer Cell LineIC50 (μM)
1-(3-methylphenyl)-5-nitroMDA-MB-231<10
Other derivativesVarious cell linesVaries

Antiviral Activity

The antiviral properties of benzimidazole derivatives are another area of active research. These compounds have shown promise as inhibitors against several viral strains.

Key Findings:

  • Research has indicated that certain benzimidazole derivatives act as reverse transcriptase inhibitors for HIV-1, with some compounds exhibiting low effective concentration values (EC50) in the micromolar range .
  • Additionally, studies have explored their efficacy against hepatitis B and C viruses, showcasing their potential in antiviral drug development .

Data Table: Antiviral Activity of Benzimidazole Derivatives

CompoundVirusEC50 (μM)
1-(3-methylphenyl)-5-nitroHIV-115.4
Other derivativesHBV/HCVVaries

Mechanism of Action

The mechanism of action of 1-(3-methylphenyl)-5-nitro-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzimidazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

1-(3-Methylphenyl)-1H-benzimidazol-5-amine
  • Structural Differences : Replaces the nitro group with an amine (-NH₂) at position 3.
  • Computational studies show a structural similarity score of 0.53 (ZINC13411589) to this compound, suggesting moderate overlap in pharmacophoric features .
  • Applications : Likely explored for antiparasitic activity but may exhibit lower potency due to reduced electrophilicity .
1-(4-Isothiocyanatophenyl)-5-nitro-1H-benzimidazole
  • Structural Differences : Substitutes the 3-methylphenyl group with a 4-isothiocyanatophenyl moiety.
  • Implications : The isothiocyanate (-NCS) group enhances reactivity, enabling covalent interactions with biological targets. This modification could improve binding kinetics but may increase toxicity risks .
5-Methyl-2-[(2-phenylethyl)thio]-1H-benzimidazole
  • Structural Differences : Features a thioether (-S-) linker and a phenylethyl group instead of nitro and methylphenyl substituents.
  • However, the absence of a nitro group may reduce interactions with electron-deficient enzyme active sites .

Pharmacological Analogues and Activity Trends

CV-11974 (Angiotensin II Receptor Antagonist)
  • Structure : Contains a nitro group at position 7 and a tetrazole ring.
  • Key Findings : Demonstrates high potency (ID₅₀ = 0.033 mg/kg IV) due to synergistic effects of the nitro group and carboxylate moiety, which enhance hydrogen bonding and charge interactions with the AT₁ receptor .
  • Comparison : The 5-nitro group in the target compound may similarly improve binding to parasitic enzymes (e.g., Necator americanus glutathione S-transferase) but lacks the carboxylate functionality critical for CV-11974’s activity .
Niclosamide Analogues
  • Structure : ZINC95486378 (similarity score 0.625 to Niclosamide) shares a benzimidazole core but lacks nitro substituents.
  • Key Findings : Niclosamide’s anthelmintic activity is attributed to uncoupling mitochondrial oxidative phosphorylation. The nitro group in 1-(3-methylphenyl)-5-nitro-1H-benzimidazole may confer redox-active properties, enabling analogous antiparasitic mechanisms .

Antimicrobial and Antiparasitic Activity

  • Nitro Group Role : Enhances electrophilicity, facilitating interactions with nucleophilic residues in parasitic enzymes (e.g., glutathione S-transferase) .
  • Comparison with Hydroxy Derivatives : Hydroxy-phenyl-benzimidazoles () rely on hydrogen bonding for activity, whereas nitro derivatives may exhibit broader-spectrum activity due to redox cycling or covalent modification .

Antihypertensive Activity (CV-11974 Analogue)

  • Key Feature : The nitro group in CV-11974 stabilizes a negative charge in the receptor-binding pocket. The target compound’s nitro group at position 5 may lack spatial alignment for similar interactions, limiting angiotensin II antagonism .

Data Tables

Table 1: Structural and Pharmacological Comparison

Compound Substituents Key Activity Potency/IC₅₀ Reference
1-(3-Methylphenyl)-5-nitro-1H-benzimidazole 5-NO₂, 1-(3-methylphenyl) Antiparasitic (computational) N/A (predicted)
CV-11974 7-NO₂, tetrazole, carboxylate Angiotensin II antagonism ID₅₀ = 0.033 mg/kg
1-(3-Methylphenyl)-1H-benzimidazol-5-amine 5-NH₂, 1-(3-methylphenyl) Antiparasitic (computational) Lower than nitro analogue
Niclosamide 5-Cl, 2'-NO₂ Anthelmintic Clinically used

Biological Activity

1-(3-methylphenyl)-5-nitro-1H-benzimidazole is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanism of action, and relevant case studies, supported by data tables and research findings.

The biological activity of 1-(3-methylphenyl)-5-nitro-1H-benzimidazole primarily stems from its structural components. The nitro group can be reduced to form reactive intermediates that interact with cellular components, leading to various biological effects. Additionally, the benzimidazole ring can modulate the activity of enzymes and receptors, contributing to its therapeutic potential.

Antimicrobial Activity

Research has indicated that derivatives of benzimidazole, including 1-(3-methylphenyl)-5-nitro-1H-benzimidazole, exhibit significant antimicrobial properties. In a study evaluating various benzimidazole derivatives, this compound demonstrated notable inhibition against several bacterial strains:

Compound Bacterial Strain MIC (μg/mL)
1-(3-methylphenyl)-5-nitro-1H-benzimidazoleStreptococcus faecalis8
Staphylococcus aureus4
Methicillin-resistant Staphylococcus aureus4

These results suggest that the compound could serve as a promising candidate for further development in treating bacterial infections .

Anticancer Activity

The antiproliferative effects of 1-(3-methylphenyl)-5-nitro-1H-benzimidazole have also been investigated. In vitro studies have shown that this compound exhibits cytotoxicity against various cancer cell lines, including breast cancer cells (MDA-MB-231). The following table summarizes the IC50 values for selected derivatives:

Compound Cell Line IC50 (μM)
1-(3-methylphenyl)-5-nitro-1H-benzimidazoleMDA-MB-231>100
Other derivatives16.38 - 29.39

The N-substitution with alkyl groups was found to enhance the antiproliferative activity, indicating a structure-activity relationship that warrants further exploration .

Case Study 1: Antiproliferative Activity

A study focused on various N-alkylated benzimidazole derivatives showed that those with longer alkyl chains exhibited better antiproliferative effects. For instance, compounds with heptyl groups attached to the N-1 position displayed IC50 values significantly lower than their unsubstituted counterparts .

Case Study 2: Molecular Docking Studies

Molecular docking studies have indicated that the binding affinity of 1-(3-methylphenyl)-5-nitro-1H-benzimidazole to target proteins is influenced by its lipophilicity and structural modifications. This suggests potential pathways for optimizing its efficacy against cancer and microbial targets .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3-methylphenyl)-5-nitro-1H-benzimidazole, and how do reaction conditions influence product formation?

  • Methodological Answer : The synthesis typically involves cyclocondensation of o-phenylenediamine derivatives with substituted carboxylic acids or acyl chlorides. For example, m-toluic acid (3-methylbenzoic acid) reacts with o-phenylenediamine in polyphosphoric acid (PPA) under reflux to form the benzimidazole core . Nitration at the 5-position can be achieved using nitric acid in sulfuric acid, followed by purification via recrystallization. Key factors include:

  • Catalyst/Protonation : PPA or other acidic media promote cyclization by protonating intermediates, enhancing electrophilicity.
  • Temperature : High temperatures (e.g., reflux in toluene) favor benzimidazole formation over amide byproducts.
  • Substrate Reactivity : Acyl chlorides (e.g., m-toluoyl chloride) provide better leaving groups, accelerating the reaction compared to carboxylic acids .

Q. How is 1-(3-methylphenyl)-5-nenzoimidazole characterized structurally, and what spectroscopic techniques are most reliable?

  • Methodological Answer :

  • X-ray Crystallography : Resolves the crystal structure, confirming substituent positions and nitro-group orientation (e.g., dihedral angles between aromatic rings) .
  • NMR Spectroscopy : 1^1H NMR reveals aromatic proton splitting patterns (e.g., para-substituted nitro group causes distinct deshielding). 13^{13}C NMR identifies carbons adjacent to electronegative groups (e.g., C-5 near NO2_2) .
  • IR Spectroscopy : Nitro groups show strong asymmetric/symmetric stretching vibrations at ~1520 cm1^{-1} and ~1350 cm1^{-1} .

Advanced Research Questions

Q. What computational strategies predict the reactivity and electronic properties of 1-(3-methylphenyl)-5-nitro-1H-benzimidazole?

  • Methodological Answer :

  • Frontier Orbital Analysis : HOMO-LUMO gaps calculated via DFT (e.g., using Gaussian or ORCA) predict sites for electrophilic/nucleophilic attacks. The nitro group lowers LUMO energy, enhancing electrophilicity .
  • Molecular Electrostatic Potential (MEP) : Maps highlight electron-deficient regions (e.g., near NO2_2), guiding derivatization for targeted biological activity .
  • Docking Studies : Used to model interactions with biological targets (e.g., enzymes), where nitro groups may form hydrogen bonds or charge-transfer complexes .

Q. How does the nitro group influence the compound’s biological activity, and what are common strategies to address conflicting bioassay data?

  • Methodological Answer :

  • Mechanistic Role : The nitro group enhances redox activity, enabling potential prodrug activation (e.g., microbial nitroreductases reduce NO2_2 to cytotoxic amines). However, conflicting bioactivity data may arise from:
  • Solubility Issues : Nitro groups reduce aqueous solubility, requiring DMSO for in vitro assays (not recommended for in vivo use due to toxicity) .
  • Metabolic Stability : Use LC-MS/MS to track metabolites; nitro reduction or demethylation may alter efficacy .
  • Validation : Compare results across multiple cell lines or enzyme isoforms. For example, contradictory antibacterial data might reflect species-specific nitroreductase expression .

Q. What are the challenges in scaling up synthesis, and how can reaction yields be optimized?

  • Methodological Answer :

  • Byproduct Formation : Monitor intermediates via HPLC to minimize side reactions (e.g., over-nitration or methyl group oxidation) .
  • Solvent Optimization : Replace PPA with recyclable acidic ionic liquids to improve green chemistry metrics .
  • Workup Strategies : Use column chromatography (silica gel, ethyl acetate/hexane) or fractional crystallization for nitro-derivative purification .

Contradiction Analysis and Troubleshooting

Q. Why do reported melting points and spectroscopic data vary across studies, and how can researchers reconcile these discrepancies?

  • Methodological Answer :

  • Polymorphism : Different crystal packing (e.g., monoclinic vs. orthorhombic) alters melting points. Use DSC to identify polymorphic forms .
  • Impurity Profiles : Trace solvents (e.g., DMSO) or unreacted starting materials affect NMR shifts. Validate purity via elemental analysis (C, H, N ±0.4%) .
  • Instrument Calibration : Cross-reference data with internal standards (e.g., TMS for NMR) and replicate conditions from cited studies .

Safety and Handling

Q. What precautions are critical when handling 1-(3-methylphenyl)-5-nitro-1H-benzimidazole in laboratory settings?

  • Methodological Answer :

  • Toxicity : Avoid inhalation/contact; use fume hoods and PPE (nitro compounds may be mutagenic) .
  • Storage : Keep in amber vials under inert gas (N2_2) to prevent photodegradation or moisture absorption .
  • Waste Disposal : Neutralize with alkaline solutions (e.g., 10% NaOH) before disposal to deactivate nitro groups .

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